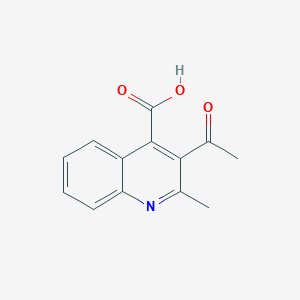

3-Acetyl-2-methylquinoline-4-carboxylic acid

Description

3-Acetyl-2-methylquinoline-4-carboxylic acid is a quinoline derivative characterized by a methyl group at position 2, an acetyl group at position 3, and a carboxylic acid moiety at position 3.

- Core Synthesis: Reacting 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with primary amines or acetylating agents under controlled conditions to avoid decarboxylation .

- Functionalization: Introducing substituents like acetyl groups via nucleophilic substitution or acetylation reactions.

Properties

IUPAC Name |

3-acetyl-2-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-7-11(8(2)15)12(13(16)17)9-5-3-4-6-10(9)14-7/h3-6H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPCSIUQHLNUFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1C(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351619 | |

| Record name | 3-acetyl-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106380-95-4 | |

| Record name | 3-acetyl-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

Microwave irradiation significantly enhances the efficiency of quinoline ring formation. A protocol involving 2-aminobenzophenone and acetylacetone in ethanol with Nafion NR50 as a catalyst achieves a 95% yield under the following conditions:

| Parameter | Value |

|---|---|

| Temperature | 200°C |

| Reaction Time | 1 hour |

| Catalyst Loading | 20 mol% |

| Solvent | Ethanol |

The microwave method reduces side reactions by accelerating kinetics, enabling rapid deprotonation and cyclocondensation. Post-reaction purification via recrystallization (hexane/EtOAc) ensures high purity.

Acid-Catalyzed Condensation

Protic Acid-Mediated Synthesis

A magnesium chloride hexahydrate (MgCl₂·6H₂O) -catalyzed approach in ethanol at 80°C for 12 hours yields 64% of the target compound. The Lewis acid facilitates imine formation and subsequent cyclization:

Comparative Analysis of Acid Catalysts

| Catalyst | Yield | Temperature | Time |

|---|---|---|---|

| Nafion NR50 | 95% | 200°C | 1 h |

| MgCl₂·6H₂O | 64% | 80°C | 12 h |

Nafion NR50 outperforms MgCl₂ due to its strong Brønsted acidity and thermal stability under microwave conditions.

Metal-Mediated Cyclization

Manganese Dioxide Oxidation

A manganese(IV) oxide (MnO₂) -mediated method oxidizes intermediates during cyclization. Refluxing 2-methylquinolin-3-yl ethanone precursors in ethanol with MnO₂ achieves moderate yields (30–51%). This method is preferred for substrates sensitive to strong acids.

Photochemical Synthesis

Light-Driven Cyclization

Photochemical protocols using tungsten lamp irradiation under argon in water/acetic acid produce the target compound in 30% yield . The reaction proceeds via a radical intermediate, confirmed by trapping experiments:

Advantages and Limitations

-

Advantages : Solvent compatibility (water/acetic acid), no metal catalysts.

-

Limitations : Low yield due to competing photodegradation pathways.

Organocatalytic Approaches

L-Proline-Catalyzed Enantioselective Synthesis

A L-proline/NEt₃ system in dichloromethane at room temperature achieves 92% yield through asymmetric induction:

| Step | Details |

|---|---|

| Imine Formation | L-Proline (20 mol%), NEt₃ (1.0 equiv) |

| Cyclization | Triphenylphosphine (1.0 equiv), 3–5 h |

This method is scalable and avoids transition metals, making it environmentally benign.

Comparative Evaluation of Methods

| Method | Yield | Temperature | Time | Green Metrics |

|---|---|---|---|---|

| Microwave | 95% | 200°C | 1 h | Moderate (ethanol) |

| MgCl₂·6H₂O | 64% | 80°C | 12 h | High (ethanol) |

| Photochemical | 30% | 25°C | 6 h | Excellent (water) |

| Organocatalytic | 92% | 25°C | 5 h | High (CH₂Cl₂) |

Key Findings :

-

Microwave and organocatalytic methods offer the highest yields but require specialized equipment or solvents.

-

Photochemical synthesis aligns with green chemistry principles but needs yield optimization.

Mechanistic Insights

Cyclocondensation Pathway

The reaction proceeds via Knorr quinoline synthesis -like mechanisms:

Role of Catalysts

-

Nafion NR50 : Stabilizes transition states through sulfonic acid groups.

-

L-Proline : Enables enantioselective C–C bond formation via enamine intermediates.

Industrial Scalability Considerations

Challenges

-

Microwave Scaling : Batch reactors limit large-scale production.

-

Photochemical Efficiency : Low quantum yield hinders industrial adoption.

Recommended Protocols

For pilot-scale synthesis:

-

Organocatalytic Method : Combines high yield with mild conditions.

-

MgCl₂·6H₂O Catalysis : Cost-effective for bulk production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Quinoline derivatives can undergo oxidation reactions to form quinoline N-oxides.

Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinolines.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that 3-acetyl-2-methylquinoline-4-carboxylic acid exhibits notable antimicrobial properties. Preliminary studies have shown efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents.

2. Anti-inflammatory Effects

There are indications that this compound may possess anti-inflammatory properties. Further pharmacological exploration is necessary to confirm these effects and understand their mechanisms.

3. Antileishmanial Activity

A study focused on synthesizing quinoline-4-carboxylic acids found that derivatives of this compound demonstrated significant antileishmanial activity against Leishmania donovani, the causative agent of leishmaniasis. The compound's IC50 values were evaluated, showing promising results for further development as an antileishmanial drug .

Biochemical Research Applications

1. Interaction Studies

Investigations into the binding affinity of this compound with various biological targets have been initiated. These studies aim to elucidate its interactions with specific enzymes or receptors, which could influence metabolic pathways relevant to its biological activity.

2. Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that may enhance biological activity or introduce new functionalities. For example, hybridization with different pharmacophoric moieties has been explored to improve antioxidant activity .

Synthetic Applications

1. Synthesis Methods

Several synthetic routes have been reported for producing this compound, highlighting its versatility in chemical research. These methods include traditional organic synthesis techniques and more modern approaches utilizing microwave-assisted synthesis .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for new antibiotics.

Case Study 2: Antileishmanial Activity Evaluation

In vitro assays were conducted to assess the antileishmanial efficacy of synthesized quinoline derivatives, including this compound. The most active compounds were identified based on their IC50 values, paving the way for further pharmacological testing .

Mechanism of Action

The mechanism of action of 3-acetyl-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives can inhibit enzymes like dihydroorotate dehydrogenase, which is involved in pyrimidine biosynthesis. This inhibition can lead to antiproliferative effects on rapidly dividing cells, making these compounds useful in cancer therapy .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Differences

Key structural variations among quinoline-4-carboxylic acid derivatives include substituent type, position, and electronic effects. Below is a comparative overview:

Table 1: Structural and Functional Comparison of Selected Quinoline-4-carboxylic Acid Derivatives

Impact of Substituents on Properties

- Electron-Withdrawing Groups (e.g., Acetyl) : The acetyl group at position 3 in the target compound likely increases the acidity of the carboxylic acid (4-position) compared to methyl or phenyl substituents. This could enhance hydrogen-bonding capacity, influencing bioavailability or target binding .

- Aromatic vs. Alkyl Substituents : 2-Phenyl derivatives (e.g., compounds in ) exhibit stronger antibacterial activity than alkyl-substituted analogs, suggesting aromatic interactions with bacterial targets. However, bulky substituents may reduce solubility .

- Halogenation : Fluorine at position 6 (e.g., ) improves metabolic stability but complicates synthesis and solubility.

Biological Activity

3-Acetyl-2-methylquinoline-4-carboxylic acid (CAS No. 106380-95-4) is a heterocyclic compound belonging to the quinoline family, characterized by its unique structure featuring an acetyl group at the third position, a methyl group at the second position, and a carboxylic acid group at the fourth position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 229.23 g/mol. The structural representation is as follows:

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics.

Antitumor Activity

The compound has been evaluated for its antitumor properties through in vitro assays against cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer). The results demonstrated significant antiproliferative effects, with IC50 values ranging from 7.7 to 14.2 µg/ml, indicating its potential as an effective anticancer agent .

Table 1: Antitumor Activity of this compound

| Compound | Cell Line | IC50 (µg/ml) | Reference |

|---|---|---|---|

| This compound | HepG2 | 7.7–14.2 | |

| Reference Drug (5-Fluorouracil) | HepG2 | 7.9 | |

| Reference Drug (Afatinib) | HCT116 | 5.4 |

The mechanism of action for this compound involves the inhibition of specific enzymes associated with cellular proliferation. For instance, it has been shown to inhibit dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine biosynthesis, which can lead to reduced proliferation of rapidly dividing cancer cells.

Study on Antitumor Activity

A detailed study was conducted where various derivatives of quinoline were synthesized and tested for their antitumor activity. The compounds were evaluated using MTT assays against HepG2 and HCT116 cell lines. The findings indicated that derivatives with modifications in the quinoline structure exhibited varying degrees of potency, with some showing comparable efficacy to established chemotherapeutics like gefitinib .

Q & A

Basic Research Question

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors .

- Storage : Keep containers tightly sealed in dry, ventilated areas. Avoid exposure to ignition sources due to potential electrostatic discharge .

- Waste Disposal : Classify as hazardous waste; consult licensed disposal services to comply with environmental regulations .

What are the advantages and limitations of the Pfitzinger reaction compared to the Doebner reaction for synthesizing quinoline-4-carboxylic acids?

Advanced Research Question

- Pfitzinger Reaction :

- Advantages: Tolerates electron-deficient ketones, enabling diverse substituent incorporation (e.g., methoxy, hydroxyl groups) .

- Limitations: Requires alkaline conditions, which may degrade acid-sensitive functional groups.

- Doebner Reaction :

- Advantages: Scalable for bulk synthesis with straightforward workup .

- Limitations: Limited to aldehydes and anilines with minimal steric hindrance.

How can chromatographic purification challenges be mitigated for this compound?

Advanced Research Question

- Column Chromatography : Use a hexane/ethyl acetate gradient (e.g., 70:30 to 50:50) to resolve polar byproducts. Pre-adsorb the crude product onto silica gel to improve separation .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences between the product and impurities.

What factors influence the stability of this compound under varying storage conditions?

Advanced Research Question

- Moisture Sensitivity : Hydrolysis of the acetyl group can occur in humid environments; store with desiccants like silica gel .

- Light Exposure : UV radiation may degrade the quinoline core; use amber glass containers for long-term storage .

- Temperature : Stability testing (e.g., TGA/DSC) at 4°C, 25°C, and 40°C can identify optimal storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.